1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridin-1-ium tetrafluoroboranuide
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Overview
Description
1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridin-1-ium tetrafluoroboranuide is an organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a pyridinium ring substituted with ethoxy, oxoethyl, and trimethyl groups, along with a tetrafluoroborate anion. It is commonly used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridin-1-ium tetrafluoroboranuide typically involves the reaction of 2,4,6-trimethylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the intermediate 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium bromide. This intermediate is then treated with tetrafluoroboric acid to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridin-1-ium tetrafluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridin-1-ium tetrafluoroboranuide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridin-1-ium tetrafluoroboranuide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications and the nature of the target. The ethoxy and oxoethyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridin-1-ium tetrafluoroboranuide is unique due to the presence of the tetrafluoroborate anion, which enhances its solubility and stability in various solvents. Additionally, the trimethyl substitution on the pyridinium ring provides steric hindrance, influencing its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
ethyl 2-(2,4,6-trimethylpyridin-1-ium-1-yl)acetate;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO2.BF4/c1-5-15-12(14)8-13-10(3)6-9(2)7-11(13)4;2-1(3,4)5/h6-7H,5,8H2,1-4H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVZXSIPVNKHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC(=O)C[N+]1=C(C=C(C=C1C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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